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Compound of Interest

Compound Name: 6-Methyl-1,3-benzoxazol-2-amine

Cat. No.: B574785 Get Quote

The 2-aminobenzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized

as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2]

[3] This bicyclic heterocycle, comprising a fused benzene and oxazole ring, serves as a

versatile template for designing potent and selective modulators of enzymes and receptors. Its

derivatives have demonstrated a wide spectrum of pharmacological activities, including

anticancer, anti-inflammatory, antifungal, and antiviral properties.[1][4][5][6]

This guide provides an in-depth comparison of 2-aminobenzoxazole derivatives, analyzing how

specific structural modifications influence their biological performance. We will dissect the

structure-activity relationships (SAR) across different therapeutic targets, supported by

experimental data and detailed protocols, to offer actionable insights for researchers, scientists,

and drug development professionals.

The 2-Aminobenzoxazole Core: A Foundation for
Diversity
The power of the 2-aminobenzoxazole scaffold lies in its structural simplicity and electronic

properties, which allow for systematic modification at several key positions. The primary amino

group at the C2 position is a crucial interaction point, often serving as a hydrogen bond donor,

while the benzene ring offers multiple sites (primarily C5, C6, and C7) for substitution to fine-

tune potency, selectivity, and pharmacokinetic properties.

Caption: Core 2-aminobenzoxazole scaffold highlighting key points for chemical modification.
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Comparative SAR Analysis Across Key Biological
Targets
The therapeutic potential of 2-aminobenzoxazole derivatives is best understood by comparing

their activity against specific biological targets. Below, we analyze key examples where this

scaffold has been successfully optimized.

Kinase Inhibition: A Strategy for Anticancer Agents
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of

cancer. The 2-aminobenzoxazole scaffold has proven to be a fertile ground for developing

potent kinase inhibitors.[7]

A. KDR (VEGFR-2) Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (KDR) is a primary mediator of angiogenesis,

the process of forming new blood vessels, which is essential for tumor growth. Blocking its

activity is a validated anticancer strategy. A study of 39 amino-benzoxazole derivatives

identified several potent KDR inhibitors.[8] Computational docking and in vitro assays revealed

that specific substitutions dramatically impact inhibitory activity.[7][8]

Key Insight: Compounds 16 and 17 emerged as highly effective agents against A549 (lung)

and MCF-7 (breast) cancer cell lines. Their potent KDR inhibition is supported by strong

docking scores, indicating favorable interactions within the kinase's active site.[7][8] The data

suggests that specific substitutions on the amino group and the phenyl ring are critical for

high-affinity binding.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig5_326985413
https://pubmed.ncbi.nlm.nih.gov/41134395/
https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig5_326985413
https://pubmed.ncbi.nlm.nih.gov/41134395/
https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig5_326985413
https://pubmed.ncbi.nlm.nih.gov/41134395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC₅₀ (µM)

Anti-
proliferative
Activity (Cell
Line)

Key Structural
Features

Compound 1 KDR 6.855 Moderate

Base scaffold

with specific

substitutions

Compound 16 KDR N/A

High (79.42%

inhibition @

10µM, A549)

Specific amino

and phenyl

substitutions

Compound 17 KDR N/A

High (85.81%

inhibition @

10µM, A549)

Different amino

and phenyl

substitutions

Sorafenib KDR ~0.09
Potent (Positive

Control)

Multi-kinase

inhibitor

B. RSK2 Inhibition:

Ribosomal S6 Kinase 2 (RSK2) is another important target in oncology. High-throughput

screening identified 2-amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors.[9]

Subsequent medicinal chemistry efforts focused on optimizing this series to improve both in

vitro potency and physicochemical properties, demonstrating the scaffold's "drug-like" nature.

[9]

Sphingosine-1-Phosphate (S1P) Pathway Modulation
Targeting the S1P signaling pathway is a therapeutic strategy for autoimmune diseases like

multiple sclerosis. The S1P transporter Spinster Homolog 2 (Spns2) represents a novel target

"upstream" of S1P receptors.[10][11][12]

Key Insight: A comprehensive SAR study identified 2-aminobenzoxazole as a superior

scaffold for Spns2 inhibition. The study systematically modified three key regions: the

hydrophobic tail, the heterocyclic linker, and the amine head group.[10] The lead compound,

SLB1122168, which incorporates a 2-aminobenzoxazole core, a pyrrolidine head group, and
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a decyl tail, demonstrated a potent IC₅₀ of 94 nM.[10][11] This compound also showed in

vivo efficacy, causing a dose-dependent decrease in circulating lymphocytes in animal

models, a key pharmacodynamic marker of Spns2 inhibition.[10][11]

Compound ID Head Group Tail Group
% Inhibition at
1 µM

IC₅₀ (nM)

32d
Primary Amine

(C5 linker)
Decyl 35% >1000

32i Piperazine Decyl 18% >1000

SLB1122168

(33p)
Pyrrolidine Decyl >90% 94 ± 6

This data clearly illustrates that while the 2-aminobenzoxazole core is essential, the nature of

the substitutions at the head and tail positions is critical for achieving high potency.

Antifungal Activity
The versatility of the 2-aminobenzoxazole scaffold extends beyond human therapeutics into

agricultural applications. Several derivatives have been designed and synthesized as potential

agents against phytopathogenic fungi.[5]

Key Insight: In a study evaluating three series of derivatives, several compounds exhibited

broad-spectrum antifungal activity superior to the commercial fungicide hymexazol.[5]

Compounds 3a, 3b, 3c, 3e, 3m, and 3v, which feature C-5 alkyl substitutions on the

benzoxazole ring, were particularly potent.[5] This highlights the importance of substitutions

on the benzene portion of the scaffold for this specific biological activity.
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Compound
EC₅₀ against Botrytis
cinerea (µg/mL)

EC₅₀ against Fusarium
graminearum (µg/mL)

3a 2.40 9.68

3c 1.81 10.69

3m 1.48 16.6

Hymexazol >50 25.8

Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and

reproducible. Below are representative, step-by-step methodologies for the synthesis and

evaluation of 2-aminobenzoxazole derivatives.

Protocol 1: General Synthesis of 5-Substituted 2-
Aminobenzoxazoles
This protocol describes a common synthetic route involving cyclization followed by a Suzuki

cross-coupling reaction to install diversity at the C5 position, as demonstrated in the

development of antifungal agents.[5]

Step 1: Reduction Step 2: Cyclization Step 3: Suzuki Coupling

Substituted
2-Nitrophenol

Substituted
2-Aminophenol

SnCl₂·2H₂O 5-Bromo-2-
Aminobenzoxazole

BrCN, MeOH Final 5-Alkyl-2-
Aminobenzoxazole Derivative

Alkylboronic acid,
Pd catalyst, Base

Click to download full resolution via product page

Caption: Synthetic workflow for 5-substituted 2-aminobenzoxazole derivatives.

Methodology:
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Reduction: Dissolve the starting 2-nitrophenol derivative in ethanol. Add stannous chloride

dihydrate (SnCl₂·2H₂O) portion-wise and reflux the mixture until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Cool the reaction mixture, neutralize with a saturated sodium

bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-

aminophenol intermediate.

Cyclization: Dissolve the 2-aminophenol intermediate in methanol. Cool the solution in an ice

bath and add cyanogen bromide (BrCN) slowly. Allow the reaction to stir at room temperature

overnight.

Isolation of Core: Remove the solvent in vacuo. Treat the residue with a saturated solution of

sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed,

dried, and concentrated to yield the 2-aminobenzoxazole core intermediate.

Suzuki Cross-Coupling: To a solution of the 5-bromo-2-aminobenzoxazole intermediate in a

suitable solvent (e.g., dioxane/water), add the desired alkylboronic acid, a palladium catalyst

(e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until

the starting material is consumed.

Final Purification: Cool the reaction, dilute with water, and extract with an appropriate organic

solvent. Purify the crude product via column chromatography to obtain the final 5-substituted

derivative.

Protocol 2: In Vitro KDR Kinase Inhibition Assay
This protocol is a self-validating system for determining the IC₅₀ of test compounds against

KDR.

Materials:

Recombinant human KDR enzyme

Poly(Glu, Tyr) 4:1 peptide substrate
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ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compounds dissolved in DMSO

Positive control: Sorafenib

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-based detection

system

384-well microplates

Procedure:

Prepare serial dilutions of the test compounds and the positive control (Sorafenib) in DMSO,

then dilute further in assay buffer.

In a 384-well plate, add 5 µL of the diluted compounds. Include wells with vehicle (DMSO) for

0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal).

Add 10 µL of a solution containing the KDR enzyme and the peptide substrate to each well.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

Incubate the plate for 60 minutes at 30°C.

Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent.

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the controls and

fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion
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The 2-aminobenzoxazole scaffold is a remarkably adaptable platform for drug discovery.

Structure-activity relationship studies consistently demonstrate that while the core heterocycle

provides a foundational anchor for binding to biological targets, the strategic placement of

substituents is paramount for achieving high potency and desired pharmacological effects. As

shown in the comparative analysis of kinase inhibitors, Spns2 modulators, and antifungal

agents, modifications to the amino group and the benzene ring allow for precise tuning of a

compound's activity. The experimental protocols provided herein offer a framework for the

continued exploration and optimization of this privileged scaffold, paving the way for the

development of next-generation therapeutic and agricultural agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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